1-Boc-3-Hidroximetilindol

Descripción general

Descripción

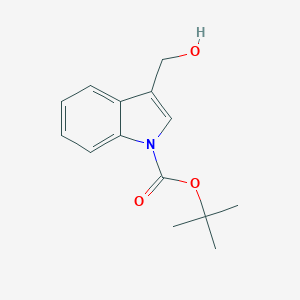

Tert-Butyl 3-(hydroxymethyl)-1H-indole-1-carboxylate, also known as Tert-Butyl 3-(hydroxymethyl)-1H-indole-1-carboxylate, is a useful research compound. Its molecular formula is C14H17NO3 and its molecular weight is 247.29 g/mol. The purity is usually 95%.

BenchChem offers high-quality tert-Butyl 3-(hydroxymethyl)-1H-indole-1-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about tert-Butyl 3-(hydroxymethyl)-1H-indole-1-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Química Medicinal y Desarrollo de Fármacos

1-Boc-3-Hidroximetilindol sirve como un andamiaje valioso para el diseño de nuevos compuestos farmacéuticos. Los investigadores exploran su potencial como bloque de construcción para candidatos a fármacos debido a su versatilidad estructural. Al modificar los sustituyentes en el anillo indol, los científicos pueden ajustar finamente propiedades como la solubilidad, la lipofilia y la afinidad de unión al receptor. Este compuesto ha sido investigado por su potencial en el tratamiento de diversas enfermedades, que incluyen cáncer, trastornos neurológicos y enfermedades infecciosas .

Ciencia de Materiales y Modificación de Superficies

La modificación de la superficie es esencial para adaptar las propiedades de los materiales. Los investigadores exploran this compound como un agente funcionalizador para superficies. Al injertarlo en polímeros, metales o nanopartículas, mejoran la adhesión, la humectabilidad y la biocompatibilidad. Las aplicaciones incluyen recubrimientos, biomateriales y sensores.

En resumen, la versatilidad de this compound se extiende a la química medicinal, la ciencia de los materiales y la síntesis orgánica. Sus propiedades únicas lo convierten en un candidato prometedor para diversas aplicaciones, y la investigación en curso continúa desentrañando su potencial completo . Si desea más detalles o tiene preguntas adicionales, ¡no dude en preguntar!

Mecanismo De Acción

Target of Action

Indole derivatives, to which this compound belongs, are known to interact with a variety of biological targets, including enzymes and receptors, contributing to their diverse biological activities .

Mode of Action

Indole derivatives are known to interact with their targets in various ways, often leading to changes in cellular processes . The hydroxymethyl group in the 3-position of the indole ring could potentially be involved in hydrogen bonding with target proteins, influencing their function .

Biochemical Pathways

Indole derivatives are known to be involved in a wide range of biochemical pathways, often acting as inhibitors or activators of enzymes .

Pharmacokinetics

The compound is predicted to have high gastrointestinal absorption and is likely to permeate the blood-brain barrier . The compound is predicted to inhibit CYP1A2, an enzyme involved in drug metabolism .

Result of Action

Given its structural similarity to other indole derivatives, it may exhibit a range of biological activities .

Action Environment

The action, efficacy, and stability of 1-Boc-3-Hydroxymethylindole can be influenced by various environmental factors . For instance, the compound is recommended to be stored in a dry room temperature environment . Its solid physical form and normal shipping temperature suggest that it is stable under standard conditions .

Actividad Biológica

Tert-Butyl 3-(hydroxymethyl)-1H-indole-1-carboxylate is an indole derivative that has garnered attention due to its potential biological activities, including antiviral, anti-inflammatory, and anticancer properties. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

- Molecular Formula : C14H17NO3

- Molecular Weight : 247.29 g/mol

- Structure : The compound features an indole ring structure, which is significant in many biological systems. The presence of the tert-butyl group enhances its lipophilicity, increasing solubility in organic solvents .

Target of Action

Tert-butyl 3-(hydroxymethyl)-1H-indole-1-carboxylate acts on various biological pathways, primarily through interactions with cellular signaling mechanisms. Indole derivatives are known to modulate pathways involved in inflammation and cancer progression.

Mode of Action

The compound's biological effects are attributed to its ability to inhibit key signaling pathways such as NF-κB. This inhibition can lead to reduced inflammation and decreased cell proliferation in cancer cells .

Biochemical Pathways

Indole derivatives are metabolized from tryptophan by gut microorganisms, which can influence their biological activity. The modulation of gut microbiota may also play a role in the therapeutic effects observed with this compound.

Antiviral Activity

Research indicates that tert-butyl 3-(hydroxymethyl)-1H-indole-1-carboxylate exhibits antiviral properties, making it a candidate for further exploration in the treatment of viral infections.

Anti-inflammatory Effects

The compound has shown promise in reducing inflammation through the inhibition of pro-inflammatory cytokines. This activity is particularly significant in conditions where inflammation plays a critical role.

Anticancer Properties

Tert-butyl 3-(hydroxymethyl)-1H-indole-1-carboxylate has demonstrated potent anticancer effects across various cancer cell lines. Studies have indicated that it can inhibit cell growth and induce apoptosis in cancer cells by targeting the NF-κB pathway and other related mechanisms .

Case Studies

A series of studies have evaluated the efficacy of this compound against different cancer types:

- Study 1 : In vitro studies demonstrated a significant reduction in cell viability in leukemia cell lines when treated with tert-butyl 3-(hydroxymethyl)-1H-indole-1-carboxylate, with IC50 values in the low micromolar range .

- Study 2 : A comparative analysis against a panel of 60 human cancer cell lines revealed that this compound inhibited growth in over 60% of tested lines at concentrations as low as , highlighting its broad-spectrum anticancer activity .

Data Table: Biological Activity Overview

Propiedades

IUPAC Name |

tert-butyl 3-(hydroxymethyl)indole-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17NO3/c1-14(2,3)18-13(17)15-8-10(9-16)11-6-4-5-7-12(11)15/h4-8,16H,9H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OOVPQKQFSDFRFA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1C=C(C2=CC=CC=C21)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80454365 | |

| Record name | tert-Butyl 3-(hydroxymethyl)-1H-indole-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80454365 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

247.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

96551-22-3 | |

| Record name | tert-Butyl 3-(hydroxymethyl)-1H-indole-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80454365 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.